
Application Notes and Protocols: N-
Oxalylglycine in Chromatin Modification Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Oxalylglycine

Cat. No.: B118758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Oxalylglycine (NOG) is a cell-permeable small molecule that acts as a competitive inhibitor

of α-ketoglutarate (2-oxoglutarate, 2OG)-dependent dioxygenases.[1][2] This broad-spectrum

inhibitory activity makes it a valuable tool for studying various biological processes, particularly

in the field of epigenetics and chromatin modifications. NOG mimics the co-substrate 2OG,

binding to the active site of these enzymes without initiating the catalytic hydroxylation process,

thereby inhibiting their function.[2]

The primary targets of NOG in the context of chromatin modification are the Jumonji C (JmjC)

domain-containing histone demethylases (KDMs).[1][3] These enzymes are responsible for

removing methyl groups from lysine residues on histone tails, a key post-translational

modification that influences chromatin structure and gene expression.[4] By inhibiting JmjC

KDMs, NOG can lead to an increase in histone methylation levels, providing a method to probe

the functional consequences of this epigenetic mark.[5] Beyond histone demethylases, NOG

also inhibits other 2OG-dependent enzymes, such as the hypoxia-inducible factor (HIF) prolyl

hydroxylases (PHDs).[1][5] This pleiotropic activity should be considered when interpreting

experimental results.

These application notes provide an overview of NOG's mechanism of action, quantitative data

on its inhibitory activity, and detailed protocols for its use in studying chromatin modifications in

a research setting.
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Mechanism of Action
N-Oxalylglycine's primary mechanism of action is the competitive inhibition of 2-oxoglutarate-

dependent dioxygenases. These enzymes utilize 2OG, Fe(II), and molecular oxygen to

catalyze various hydroxylation and demethylation reactions. NOG, being a structural analog of

2OG, binds to the 2OG binding site within the catalytic domain of these enzymes. This binding

event prevents the natural co-substrate, 2OG, from accessing the active site, thereby halting

the enzymatic reaction.

In the context of chromatin, NOG specifically targets JmjC domain-containing histone

demethylases (KDMs). These enzymes play a crucial role in reversing histone lysine

methylation, a modification critical for regulating gene expression. By inhibiting JmjC KDMs,

NOG treatment leads to a global or locus-specific increase in histone methylation marks, such

as H3K9me3 and H3K36me3, depending on the specific JmjC enzymes inhibited.[1]
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Inhibition of JmjC histone demethylase by N-Oxalylglycine.

Quantitative Data
The inhibitory potency of N-Oxalylglycine varies between different 2-oxoglutarate-dependent

dioxygenases. The following table summarizes the half-maximal inhibitory concentrations
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(IC50) of NOG for several key enzymes involved in chromatin modification and hypoxia

signaling.

Target Enzyme
Family

Specific Enzyme IC50 (μM) Reference(s)

JmjC Histone

Demethylases
JMJD2A 250 [1][6]

JMJD2C 500 [1][6]

JMJD2E 24 [1][6]

HIF Prolyl

Hydroxylases
PHD1 2.1 [1][5]

PHD2 5.6 [1][5]

Other 2OG

Oxygenases
FIH 0.36 [7]

AspH 11.1 [7]

JMJD5 0.15 [7]

Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of N-
Oxalylglycine on chromatin modifications.
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Downstream Analysis
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Workflow for studying NOG effects on chromatin.

Protocol 1: In Vitro Histone Demethylase Activity Assay
This protocol is adapted from generic methods for measuring the activity of Fe(II)- and α-

ketoglutarate-dependent histone demethylases.[3]

Objective: To determine the IC50 of N-Oxalylglycine for a specific JmjC histone demethylase

in vitro.
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Materials:

Recombinant JmjC histone demethylase (e.g., JMJD2A, JMJD2C)

Methylated histone H3 peptide substrate (e.g., H3K9me3)

N-Oxalylglycine (NOG)

α-ketoglutarate (2OG)

Ascorbic acid

Ammonium iron(II) sulfate

HEPES buffer (pH 7.5)

Formaldehyde detection reagent (e.g., based on the Hantzsch reaction) or antibody for

detecting the demethylated product

96-well plate

Plate reader

Procedure:

Prepare Reagents:

Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM ammonium iron(II) sulfate, 1 mM α-

ketoglutarate, 2 mM ascorbic acid. Prepare fresh.

NOG Stock Solution: Dissolve NOG in sterile water or an appropriate buffer to a high

concentration (e.g., 100 mM).

Enzyme Solution: Dilute the recombinant JmjC histone demethylase in assay buffer to the

desired concentration.

Substrate Solution: Dilute the methylated histone peptide in assay buffer.

Set up the Assay Plate:
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Add varying concentrations of NOG to the wells of a 96-well plate. Include a no-inhibitor

control and a no-enzyme control.

Add the enzyme solution to all wells except the no-enzyme control.

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to

the enzyme.

Initiate the Reaction:

Add the substrate solution to all wells to start the demethylase reaction.

Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The optimal time may

need to be determined empirically.

Stop the Reaction and Detect Demethylation:

Stop the reaction by adding a quenching solution (e.g., EDTA).

Detect the amount of demethylation. This can be done by:

Measuring formaldehyde release: Add a formaldehyde detection reagent and measure

the absorbance or fluorescence according to the manufacturer's instructions.

ELISA-based detection: Use an antibody that specifically recognizes the demethylated

histone product.

Data Analysis:

Calculate the percentage of inhibition for each NOG concentration relative to the no-

inhibitor control.

Plot the percentage of inhibition against the logarithm of the NOG concentration and fit the

data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Treatment and Western Blot Analysis for
Global Histone Methylation
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This protocol outlines the treatment of cultured cells with NOG and subsequent analysis of

global histone methylation levels by Western blotting.

Objective: To assess the effect of NOG on the overall levels of specific histone methylation

marks in cultured cells.

Materials:

Cultured cells (e.g., HeLa, U2OS)

N-Oxalylglycine (NOG)

Cell culture medium and supplements

PBS (Phosphate-Buffered Saline)

Histone extraction buffer

SDS-PAGE gels and running buffer

Transfer apparatus and membranes (e.g., PVDF)

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against specific histone modifications (e.g., anti-H3K9me3, anti-

H3K36me3) and a loading control (e.g., anti-Histone H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Plate cells at an appropriate density and allow them to adhere overnight.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b118758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a stock solution of NOG in sterile water or PBS. The dimethyl ester prodrug of

NOG, Dimethyloxalylglycine (DMOG), is more cell-permeable and can also be used.[5]

Treat the cells with varying concentrations of NOG (e.g., 0.1, 0.5, 1, 2 mM) for a specific

duration (e.g., 24, 48 hours). Include a vehicle-treated control.

Histone Extraction:

Harvest the cells by scraping or trypsinization.

Wash the cell pellet with ice-cold PBS.

Extract histones using an acid extraction protocol or a commercial kit. A simple method

involves lysing the cells in a buffer containing SDS and boiling.

Western Blotting:

Determine the protein concentration of the histone extracts.

Separate equal amounts of histone proteins by SDS-PAGE on a high-percentage

acrylamide gel (e.g., 15%).

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the histone modification of

interest overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and

an imaging system.

Strip the membrane and re-probe with an antibody against total histone H3 as a loading

control.
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Data Analysis:

Quantify the band intensities for the histone modification and the loading control.

Normalize the intensity of the modification-specific band to the total histone H3 band.

Compare the normalized values between treated and control samples.

Protocol 3: Chromatin Immunoprecipitation (ChIP)
following NOG Treatment
This protocol details the use of ChIP to investigate the effect of NOG on the enrichment of

specific histone methylation marks at particular genomic loci.

Objective: To determine if NOG treatment alters the abundance of a specific histone

methylation mark at a target gene promoter or other genomic region.

Materials:

Cultured cells treated with NOG as described in Protocol 2.

Formaldehyde

Glycine

ChIP lysis buffer

Sonication equipment

Antibody specific for the histone modification of interest (ChIP-grade)

Protein A/G magnetic beads

ChIP wash buffers

Elution buffer

Proteinase K
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RNase A

DNA purification kit

qPCR primers for target and control genomic regions

qPCR master mix and instrument

Procedure:

Cell Cross-linking and Lysis:

After NOG treatment, add formaldehyde directly to the cell culture medium to a final

concentration of 1% and incubate for 10 minutes at room temperature to cross-link

proteins to DNA.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for

5 minutes.

Harvest the cells, wash with ice-cold PBS, and lyse the cells in ChIP lysis buffer.

Chromatin Shearing:

Shear the chromatin by sonication to an average fragment size of 200-1000 bp.

Optimization of sonication conditions is crucial.

Centrifuge to pellet cell debris and collect the supernatant containing the sheared

chromatin.

Immunoprecipitation:

Pre-clear the chromatin with protein A/G beads.

Incubate a portion of the chromatin with the ChIP-grade antibody overnight at 4°C with

rotation. Include a negative control immunoprecipitation with a non-specific IgG.

Save a small aliquot of the chromatin as "input" control.
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Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

Washing and Elution:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specifically bound proteins.

Elute the chromatin from the beads using an elution buffer.

Reverse Cross-linking and DNA Purification:

Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C

for several hours in the presence of high salt.

Treat with RNase A and then Proteinase K to degrade RNA and proteins.

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

qPCR Analysis:

Perform qPCR using primers specific for the genomic region of interest and a negative

control region.

Analyze the data by calculating the percentage of input for each sample and comparing

the enrichment between NOG-treated and control samples.

Conclusion
N-Oxalylglycine is a versatile and widely used inhibitor for studying the roles of 2-

oxoglutarate-dependent dioxygenases in chromatin biology. By competitively inhibiting JmjC

histone demethylases, NOG provides a means to manipulate histone methylation levels and

investigate the downstream consequences on gene expression and cellular function. The

protocols provided here offer a framework for researchers to utilize NOG effectively in their

studies of chromatin modifications. Careful experimental design, including appropriate controls

and consideration of NOG's broader inhibitory profile, is essential for robust and interpretable

results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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